molecular formula C15H22O3 B1247294 Pentalenic acid

Pentalenic acid

Cat. No. B1247294
M. Wt: 250.33 g/mol
InChI Key: WBLTVUMJMJIOGQ-YCGCYHNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentalenic acid is a tricyclic sesquiterpenoid that is pentalenene in which the 13-methyl group is oxidsed to the carboxylic acid and position 1 is substituted by a hydroxy group. It has a role as a metabolite. It is a sesquiterpenoid, a 5-hydroxy monocarboxylic acid and a carbotricyclic compound. It derives from a pentalenene. It is a conjugate acid of a pentalenate.

Scientific Research Applications

Biosynthesis in Streptomyces

Pentalenic acid is a shunt metabolite in the biosynthesis of the pentalenolactone family of metabolites. It has been isolated from various Streptomyces species, co-metabolized with the sesquiterpenoid antibiotic pentalenolactone. In Streptomyces avermitilis, a 13.4-kb gene cluster is responsible for the biosynthesis of these metabolites, with at least seven genes involved in this process. Notably, the sav7469 gene, encoding a cytochrome P450 (CYP105D7), is crucial for the conversion of 1-deoxypentalenic acid to pentalenic acid, playing a significant role in this metabolic pathway (Takamatsu et al., 2011).

Antibiotic Biosynthesis and Resistance

The biosynthesis of the antibiotic pentalenolactone involves pentalenic acid as an intermediate. In S. avermitilis, a gene cluster including the ptlA gene is responsible for the production of pentalenene, the parent hydrocarbon for the pentalenolactone family. This cluster is also functionally related to pentalenolactone resistance, as shown by the gap1 gene's expression in E. coli, which encodes a resistant glyceraldehyde-3-phosphate dehydrogenase (Tetzlaff et al., 2006).

Synthesis and Chemical Properties

Pentalenic acid has been a subject of synthetic chemistry studies. An efficient chromium(0)-promoted multicomponent cycloaddition involving tethered diynes with cyclic trienes has been developed, facilitating the total synthesis of 9-epi-pentalenic acid. This method creates complex molecular structures efficiently, indicating the potential for synthetic applications of pentalenic acid and its derivatives (Rigby et al., 2004).

properties

Product Name

Pentalenic acid

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(1S,2R,5R,8S,9R)-9-hydroxy-2,10,10-trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carboxylic acid

InChI

InChI=1S/C15H22O3/c1-8-4-5-10-9(13(17)18)6-11-12(16)14(2,3)7-15(8,10)11/h6,8,10-12,16H,4-5,7H2,1-3H3,(H,17,18)/t8-,10+,11-,12-,15+/m1/s1

InChI Key

WBLTVUMJMJIOGQ-YCGCYHNXSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@]13CC([C@@H]([C@H]3C=C2C(=O)O)O)(C)C

SMILES

CC1CCC2C13CC(C(C3C=C2C(=O)O)O)(C)C

Canonical SMILES

CC1CCC2C13CC(C(C3C=C2C(=O)O)O)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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